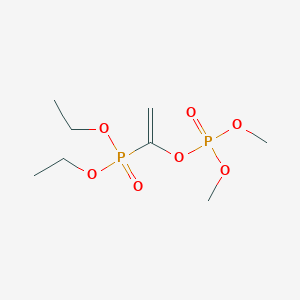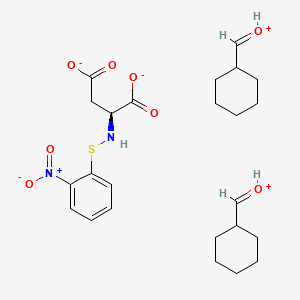
N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl is a complex organic compound with the molecular formula C24H32N2O8S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is often used in research due to its reactivity and ability to form stable derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl typically involves the reaction of L-aspartic acid with N-O-nitrophenylsulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems helps in achieving consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrophenylsulfenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the protection of amino groups and as a precursor for other complex molecules.
Biology: In biological studies, it serves as a tool for modifying proteins and peptides.
Medicine: This compound is explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl involves its ability to form stable covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the nitrophenylsulfenyl group, which acts as an electrophilic center. The compound interacts with various molecular targets, including proteins and enzymes, leading to modifications that can alter their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-O-Nitrophenylsulfenyl-L-alanine: Similar in structure but with alanine instead of aspartic acid.
N-O-Nitrophenylsulfenyl-L-glutamic acid: Contains glutamic acid, offering different reactivity and applications.
N-O-Nitrophenylsulfenyl-L-cysteine: Features cysteine, known for its thiol group and distinct chemical behavior.
Uniqueness
N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl stands out due to its specific combination of the nitrophenylsulfenyl group with L-aspartic acid, providing unique reactivity and stability. This makes it particularly valuable in applications requiring precise modifications and stable derivatives.
Eigenschaften
Molekularformel |
C24H34N2O8S |
|---|---|
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
cyclohexylmethylideneoxidanium;(2S)-2-[(2-nitrophenyl)sulfanylamino]butanedioate |
InChI |
InChI=1S/C10H10N2O6S.2C7H12O/c13-9(14)5-6(10(15)16)11-19-8-4-2-1-3-7(8)12(17)18;2*8-6-7-4-2-1-3-5-7/h1-4,6,11H,5H2,(H,13,14)(H,15,16);2*6-7H,1-5H2/t6-;;/m0../s1 |
InChI-Schlüssel |
JEKSUTQKMNXXBD-ILKKLZGPSA-N |
Isomerische SMILES |
C1CCC(CC1)C=[OH+].C1CCC(CC1)C=[OH+].C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CC(=O)[O-])C(=O)[O-] |
Kanonische SMILES |
C1CCC(CC1)C=[OH+].C1CCC(CC1)C=[OH+].C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



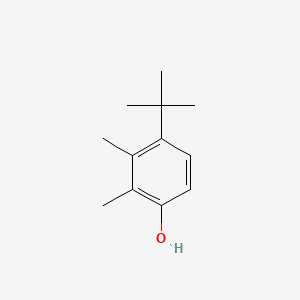

![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)
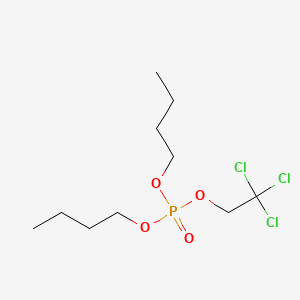
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)
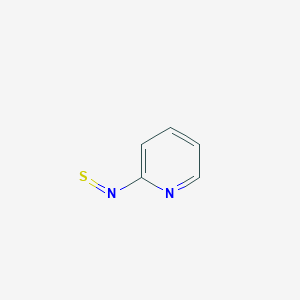
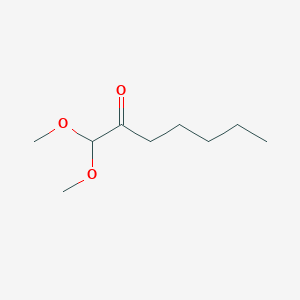
![methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13811896.png)
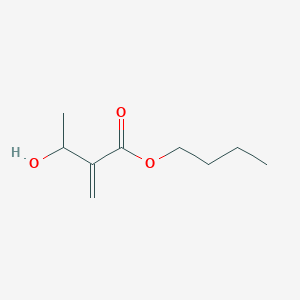
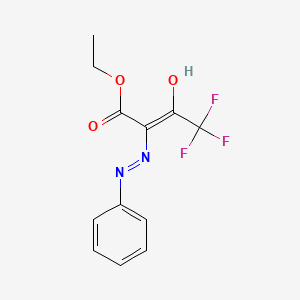

![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)
